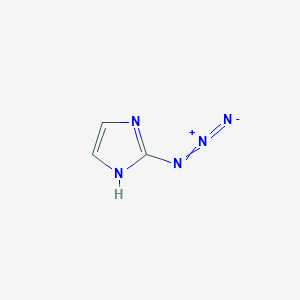

1H-Imidazole, 2-azido-

Description

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Chemical Research

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone of modern chemical research, prized for its versatile reactivity and profound biological importance. ajrconline.orgmdpi.com Its significance stems from a unique combination of electronic properties and structural features. The imidazole nucleus is a feature of the essential amino acid histidine, which plays a critical role in the catalytic activity of many enzymes by acting as a proton donor or acceptor. ajrconline.org This inherent biological relevance has spurred extensive investigation into imidazole derivatives as therapeutic agents.

The applications of the imidazole scaffold are diverse, spanning medicinal chemistry, materials science, and catalysis. mdpi.com In medicine, imidazole-containing compounds exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The ability of the imidazole nitrogen atoms to participate in hydrogen bonding and coordinate with metal ions is crucial to its function in many biologically active molecules. ajrconline.org

In the realm of materials science, the imidazole unit is a valuable building block for the synthesis of ionic liquids, polymers, and corrosion inhibitors. Its aromatic nature and the presence of multiple nitrogen atoms contribute to the thermal stability and unique electrochemical properties of these materials. Furthermore, the nucleophilic character of the imidazole ring makes it an effective catalyst in various organic transformations. mdpi.com

Conformational and Structural Diversity of Azido (B1232118) Functional Groups in Organic Compounds

The azido group (-N₃) is a compact, high-energy functional group that imparts unique reactivity to organic molecules. Structurally, the three nitrogen atoms are typically arranged in a linear or nearly linear fashion, with the central nitrogen atom being sp-hybridized and the terminal nitrogens being sp²-hybridized. This arrangement leads to two principal resonance structures, which contribute to its electronic properties and reactivity.

A key aspect of the structural diversity of azido groups, particularly when attached to a heterocyclic system, is the phenomenon of azido-tetrazole tautomerism . researchgate.netrsc.org In many cases, an equilibrium exists between the open-chain azido form and a fused, cyclic tetrazole ring. researchgate.netresearchgate.net This valence isomerization is influenced by factors such as the electronic nature of the substituent, the solvent, temperature, and the nature of the heterocyclic ring itself. researchgate.netresearchgate.net For instance, in the case of 2-azido-1,3-azoles, a quantum chemical study has explored the energetics of the trans-cis isomerization of the azido group and the subsequent ring-chain isomerization to the tetrazole form. dntb.gov.ua The position of this equilibrium is critical as the chemical properties and biological activity of the azide (B81097) and its corresponding tetrazole isomer can differ significantly.

Beyond tautomerism, the azido group is a versatile functional handle in organic synthesis. It is known to undergo a variety of transformations, including reduction to primary amines, participation in cycloaddition reactions (most notably the copper-catalyzed azide-alkyne cycloaddition or "click chemistry"), and rearrangements like the Curtius and Schmidt reactions. masterorganicchemistry.com These reactions provide powerful tools for the construction of complex molecular architectures.

Contextualization of 1H-Imidazole, 2-azido- within the Broader Azole Class

Azoles are a class of five-membered aromatic heterocyclic compounds containing at least one nitrogen atom and often another heteroatom such as oxygen or sulfur. wikipedia.orggoogle.com This family includes well-known members like pyrazole, triazoles (1,2,3- and 1,2,4-isomers), and tetrazole, in addition to imidazole. The number and position of the nitrogen atoms within the ring significantly influence the electronic properties, basicity, and reactivity of the azole. researchgate.net

| Azole | Number of Nitrogen Atoms | Relative Position of Nitrogens | General Properties |

| Imidazole | 2 | 1,3 | Amphoteric, Aromatic, Biologically prevalent |

| Pyrazole | 2 | 1,2 | Weaker base than imidazole, Forms stable metal complexes |

| 1,2,3-Triazole | 3 | 1,2,3 | Stable, Often synthesized via click chemistry |

| 1,2,4-Triazole | 3 | 1,2,4 | Important in antifungal agents, More stable than 1,2,3-isomer |

| Tetrazole | 4 | 1,2,3,4 | Acidic NH, Used in energetic materials and as a bioisostere for carboxylic acids |

The introduction of an azido group at the 2-position of the imidazole ring in 1H-Imidazole, 2-azido- creates a molecule with a unique combination of properties. It marries the inherent characteristics of the imidazole scaffold—its biological relevance and versatile coordination chemistry—with the high reactivity and potential for tautomerism of the azido group. Compared to other azoles, the 1,3-arrangement of nitrogens in the imidazole ring influences the electronic environment of the C2-position, which in turn affects the properties of the attached azido group. The study of 1H-Imidazole, 2-azido- and its derivatives is therefore of interest for the development of novel bioactive compounds, functional materials, and as a probe for understanding fundamental chemical principles. nih.govacs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

56751-68-9 |

|---|---|

Molecular Formula |

C3H3N5 |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

2-azido-1H-imidazole |

InChI |

InChI=1S/C3H3N5/c4-8-7-3-5-1-2-6-3/h1-2H,(H,5,6) |

InChI Key |

LNZGJSJLLKXPKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 2 Azido and Its Derivatives

Strategies for Introducing the Azido (B1232118) Moiety onto the Imidazole (B134444) Ring

Diazo-transfer reactions represent a common and effective method for converting primary amines into azides. In the context of imidazole chemistry, this involves reacting an amino-imidazole precursor or the imidazole ring itself with a diazo-transfer agent, most notably a sulfonyl azide (B81097). This process is an alternative to the classical synthesis of organic azides, which typically involves nucleophilic substitution with an azide ion. orgsyn.org The main advantage of the diazo-transfer method is that the stereochemistry of the molecule is often retained and the formation of elimination byproducts is avoided. mdpi.com

Imidazole-1-sulfonyl azide hydrochloride has been established as an efficient, crystalline, and shelf-stable diazo-transfer reagent. mdpi.commasterorganicchemistry.com Its efficacy in converting primary amines to azides is comparable to that of the more hazardous triflyl azide (TfN₃). masterorganicchemistry.com A key advantage of this reagent is that it can be prepared on a large scale in a one-pot reaction from inexpensive starting materials. mdpi.commasterorganicchemistry.com The synthesis involves reacting sulfuryl chloride with sodium azide in acetonitrile (B52724), followed by the addition of imidazole to form the desired product. mdpi.com

Despite its utility, significant safety concerns have been raised regarding the preparation and storage of the hydrochloride salt. beilstein-journals.org An explosion has been reported during its preparation, and the salt is known to be hygroscopic. beilstein-journals.org Upon prolonged storage, it can hydrolyze, leading to the formation of highly sensitive and explosive byproducts like hydrazoic acid. beilstein-journals.org Nevertheless, it has been successfully used in copper-free diazo-transfer methods to functionalize resins for solid-phase synthesis. acs.org

To address the stability and safety issues of the hydrochloride salt, imidazole-1-sulfonyl azide hydrogen sulfate (B86663) (ISA·H₂SO₄) was developed as a significantly safer alternative. Current time information in Bangalore, IN.nih.govresearchgate.net This salt exhibits greater stability and is less prone to detonation, with a decomposition temperature of 131°C. beilstein-journals.orgCurrent time information in Bangalore, IN. It is also insensitive to impact and has low sensitivity to electrostatic discharge and friction. beilstein-journals.org

Updated and optimized large-scale synthesis procedures have been developed that avoid the isolation or concentration of the potentially explosive parent compound or its hydrochloride salt. Current time information in Bangalore, IN.nih.govevitachem.com One such improved method involves generating the parent compound in a solution of acetonitrile and ethyl acetate, followed by direct precipitation of the hydrogen sulfate salt from the organic layer. researchgate.net This makes the hydrogen sulfate salt the preferred reagent for diazo-transfer reactions, offering enhanced safety, stability, and solubility in polar solvents. Current time information in Bangalore, IN. It has been effectively used in the synthesis of azido-analogues of α-amino esters and for the surface azidation of gold nanoparticles. evitachem.com

| Reagent Salt | Key Characteristics | Safety Profile |

| Hydrochloride | Crystalline, shelf-stable, effective diazo-donor. mdpi.commasterorganicchemistry.com | Explosion risk during preparation; hygroscopic, can form explosive byproducts upon storage. beilstein-journals.org |

| Hydrogen Sulfate | Significantly more stable, less hazardous, enhanced solubility in polar solvents. Current time information in Bangalore, IN.nih.gov | Higher decomposition temperature (131°C), insensitive to impact and friction. beilstein-journals.orgCurrent time information in Bangalore, IN. |

The diazo-transfer reaction from sulfonyl azides like imidazole-1-sulfonyl azide to a primary amine is frequently catalyzed by metal salts. beilstein-journals.org Copper(II) salts, such as copper(II) sulfate (CuSO₄), are most commonly employed, but salts of nickel(II), zinc(II), and cobalt(II) are also effective catalysts for this transformation. beilstein-journals.org The reaction is essentially the reverse of the Staudinger reaction. beilstein-journals.org

The use of CuSO₄ as a catalyst has been optimized for diazo-transfer reactions on complex molecules, including those tagged with DNA. While metal catalysis is common, the reaction can also proceed under metal-free conditions. organic-chemistry.org For instance, a copper-free diazo-transfer method using the hydrochloride salt has been implemented for solid-phase synthesis. acs.org In some cases, reactions performed without a copper catalyst may require a larger excess of the diazo-transfer reagent to achieve full conversion. organic-chemistry.org The selectivity of the reaction can also be influenced by the presence of a catalyst and the pH of the reaction medium. organic-chemistry.org

| Catalyst System | Description | Application Examples |

| Copper(II) Salts (e.g., CuSO₄) | Most common catalyst for diazo-transfer from imidazole-1-sulfonyl azides. beilstein-journals.org | Synthesis of azides from primary amines on various substrates, including DNA-encoded libraries. |

| Other Metal Salts (Ni(II), Zn(II), Co(II)) | Also effective in catalyzing the diazo-transfer reaction. beilstein-journals.org | General conversion of primary amines to azides. beilstein-journals.org |

| Catalyst-Free | Reaction can proceed without metal catalysis, sometimes requiring adjusted conditions (e.g., higher reagent concentration). organic-chemistry.org | Diazotization of proteins at specific pH; functionalization of resins for solid-phase synthesis. acs.orgorganic-chemistry.org |

An alternative route to 2-azidoimidazoles involves the nucleophilic substitution of a suitable leaving group, typically a halogen, from the imidazole ring. pharmaguideline.com This method is a fundamental approach for synthesizing organic azides. orgsyn.org Nucleophilic attack on the imidazole ring is generally challenging but can be facilitated at the C2 position, particularly if the ring is activated by electron-withdrawing groups. pharmaguideline.comthieme-connect.de

The synthesis of 2-azido-1H-imidazole can be achieved via the reaction of a 2-haloimidazole precursor, such as 2-chloro-1H-imidazole, with an azide salt. pharmaguideline.com In this nucleophilic aromatic substitution (SNAr) reaction, the halogen atom at the C2 position is displaced by the azide anion (N₃⁻).

The reaction of 2-chloro-1H-imidazole derivatives with sodium azide (NaN₃) has been shown to be a viable method for introducing the azido group. For example, 2-chloro-1H-imidazole-5-carbaldehyde can undergo nucleophilic substitution with sodium azide in the presence of a base. A direct precedent for this substitution on the imidazole core is the synthesis of 2-azido-1,3-dimethylimidazolinium chloride from 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride and sodium azide. orgsyn.org The reaction is typically carried out in a polar aprotic solvent, such as DMF, to facilitate the substitution. evitachem.com

Nucleophilic Substitution Pathways for Azide Introduction

Substitution of Hydroxyl Groups in Imidazole Derivatives

The conversion of a hydroxyl group at the C2 position of an imidazole ring to an azide is a viable, though less direct, synthetic route. This transformation typically requires a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). In the subsequent step, the sulfonate is displaced by an azide anion, typically from sodium azide, via a nucleophilic aromatic substitution mechanism.

One of the most widespread methods for synthesizing 1-hydroxyimidazole (B8770565) derivatives involves the cyclization of aldehydes with corresponding oximes and ammonium (B1175870) acetate. nih.gov For instance, 1-hydroxyimidazoles have been obtained in glacial acetic acid at room temperature. nih.gov The synthesis of 2-substituted 1-hydroxyimidazoles can be achieved through directed lithiation. nih.gov Benzylation of 3-hydroxyimidazole 1-oxide yields 3-(benzyloxy)imidazole 1-oxide, which is then deoxygenated to produce 1-(benzyloxy)imidazole. nih.gov This intermediate can be selectively deprotonated at the C-2 position and reacted with various electrophiles. nih.gov Subsequent debenzylation affords the 2-substituted 1-hydroxyimidazoles. nih.gov

A series of 2-aryl-1-hydroxyimidazole derivatives with ester or carboxamide moieties at position 5 have been synthesized and evaluated for biological activity. nih.gov Some of these compounds, particularly those with electron-withdrawing groups like NO2 or CF3 in the para-position of the 2-phenyl substituent, have shown promising activity against orthopoxviruses. nih.gov

Cyclization Reactions for Azidoimidazole Ring Formation

The formation of the imidazole ring from acyclic precursors already bearing an azide group is a powerful strategy that allows for the direct incorporation of the azido functionality.

Vinyl azides are versatile intermediates in the synthesis of nitrogen-containing heterocycles, including imidazoles. nih.gov The thermal or photochemical decomposition of vinyl azides can lead to the formation of highly reactive 2H-azirines. nih.govmdpi.com These intermediates can then undergo various cyclization reactions to form the imidazole ring.

One reported method involves the electrochemically induced synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines. mdpi.comnih.gov This multistep process includes the formation of a 2H-azirine from the vinyl azide, which then reacts with benzyl amine and an imine generated from the benzyl amine. mdpi.com Subsequent cyclization and aromatization lead to the formation of 1,2,4-trisubstituted-(1H)-imidazoles with yields ranging from 30 to 64%. nih.gov

Another approach utilizes the reaction of α-azidoenones with substituted nitriles to form trisubstituted NH-imidazoles. rsc.org This reaction can be performed under either thermal or microwave conditions with no significant difference in the isolated yields. rsc.org

2-Azido acrylates serve as specific precursors for the synthesis of polysubstituted imidazoles. A three-component reaction involving hydroxylamines, aldehydes, and 2-azido acrylates provides a one-pot route to 1,2,4,5-tetrasubstituted imidazoles, including 2-azido derivatives. In this reaction, nitrones formed in situ from hydroxylamines and aldehydes react with 2-azido acrylates to yield the target imidazoles.

| Reactants | Catalyst/Solvent | Product | Yield |

| Hydroxylamine hydrochloride, Benzaldehyde, Ethyl 2-azidoacrylate | Ethanol (thermal) | 1,2,4,5-tetrasubstituted imidazole | 50-65% |

Multi-Component Reactions for Substituted Azidoimidazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted azidoimidazoles in a single step from three or more starting materials. nih.govpreprints.org

A notable example is a three-component domino reaction of α-nitroepoxides and cyanamide (B42294) with a variety of amines, which yields functionalized 2-aminoimidazole derivatives under mild conditions without the need for any additives. organic-chemistry.org Another MCR involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst to produce highly substituted imidazole derivatives in excellent yields. organic-chemistry.org

The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been employed for the synthesis of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines in the green solvent eucalyptol. researchgate.net This method has been used to assemble a library of 32 compounds with potential activity on the central nervous system. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Products |

| Domino Reaction | α-Nitroepoxides, Cyanamide, Amines | Mild, additive-free | Functionalized 2-aminoimidazoles |

| Catalytic MCR | α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles |

| Groebke–Blackburn–Bienaymé | Aminopyridines, Aldehydes, Isocyanides | Eucalyptol | Imidazo[1,2-a]pyridines and related heterocycles |

Regioselective Synthesis of 1H-Imidazole, 2-azido- Analogs

The regioselective synthesis of substituted imidazoles is crucial for controlling the properties and biological activities of the final compounds. Several strategies have been developed to achieve high regioselectivity in the synthesis of imidazole analogs.

A highly regioselective method for preparing pyrrolo[1,2-a]imidazoles or imidazo[1,2-a]pyridines under catalyst-free conditions has been reported. bohrium.comrsc.org The outcome of the reaction is dependent on the ring size of the heterocyclic ketene (B1206846) aminal (HKA) used. Five-membered HKAs react to form imidazo[1,2-a]pyridines, while six- or seven-membered HKAs yield pyrrolo[1,2-a]imidazoles. bohrium.com

The azido transfer procedure using heteroaryllithium compounds and tosyl azide allows for the synthesis of specific 2- and 5-azidoazoles. nih.govpsu.edu This method relies on the fragmentation of the corresponding lithium triazene (B1217601) salts. For example, 2-azido-N-methylimidazole can be successfully synthesized using this protocol. nih.govpsu.edu The regioselectivity is determined by the initial lithiation position on the imidazole ring. psu.edu

Furthermore, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles provides a route to 4-(het)arylimidazolidin-2-ones with excellent regioselectivity. mdpi.com The observed regioselective formation of 4-substituted imidazolidine-2-ones is attributed to the lower activation energy of the corresponding transition state, as supported by quantum chemistry calculations. mdpi.com

Methodologies for Scale-Up and Process Optimization in Azide Synthesis

The synthesis of azides, particularly on a larger scale, presents significant safety challenges due to the potential for thermal decomposition and the generation of explosive hydrazoic acid. researchgate.net Therefore, the development of safe and efficient scale-up methodologies is of paramount importance.

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of organic azides. researchgate.nettechnologynetworks.comcapes.gov.br The small reactor volumes and excellent heat and mass transfer in microreactors or flow systems mitigate the risks associated with the handling of these potentially explosive compounds. researchgate.netcapes.gov.br For instance, the formation of benzyl azide from benzylamine (B48309) using imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent has been optimized and scaled up in a continuous flow setup. researchgate.net

The scale-up of acyl azide synthesis has been studied in various continuous flow reactors, demonstrating that full conversion can be achieved with high throughputs. deepdyve.com For biphasic reactions, the reactor configuration plays a crucial role in the reaction efficiency due to its influence on mass transfer. deepdyve.com

Case studies on the industrial scale-up of azide chemistry highlight the importance of understanding the thermodynamics and hazards associated with azide reagents and intermediates. researchgate.net Strategies such as the use of buffered systems and careful control of reaction conditions are employed to ensure the safe implementation of these reactions on a larger scale. researchgate.net

Reactivity and Reaction Mechanisms of 1h Imidazole, 2 Azido

Thermal Decomposition Pathways

The thermal lability of the azide (B81097) group in 2-azido-1H-imidazole dictates its decomposition pathways. The primary event in the thermolysis of this compound is the extrusion of molecular nitrogen, a highly favored process due to the large positive entropy of formation of N₂ gas. This initial step leads to the generation of a highly reactive nitrene intermediate, which then undergoes a variety of subsequent reactions.

The thermal decomposition of 2-azido-1H-imidazole proceeds through a concerted mechanism where the C-N bond of the azide cleaves simultaneously with the N-N bond, releasing a molecule of nitrogen gas (N₂). This process is driven by the thermodynamic stability of the liberated dinitrogen molecule. The rate of this unimolecular decomposition is highly dependent on temperature, with higher temperatures accelerating the rate of nitrogen extrusion. The general mechanism for the thermal extrusion of nitrogen from an organic azide can be represented as follows:

R-N₃ → R-N + N₂

For 2-azido-1H-imidazole, this translates to the formation of a 2-imidazolylnitrene intermediate. The activation energy for this process is influenced by the electronic properties of the imidazole (B134444) ring.

| Parameter | Description | Typical Value Range for Heteroaromatic Azides |

|---|---|---|

| Decomposition Temperature | Temperature at which significant nitrogen evolution begins. | 100 - 200 °C |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition. | 25 - 35 kcal/mol |

The primary product of the thermal extrusion of nitrogen from 2-azido-1H-imidazole is the corresponding 2-imidazolylnitrene. Nitrenes are highly reactive, electron-deficient species containing a monovalent nitrogen atom with six valence electrons. The ground state of most nitrenes is a triplet, with two unpaired electrons, although a singlet state with paired electrons is also accessible. The reactivity of the generated nitrene is dictated by its electronic state.

The 2-imidazolylnitrene intermediate can undergo several subsequent reactions, including:

Intramolecular cyclization: The nitrene can attack a neighboring atom or bond within the imidazole ring, potentially leading to ring expansion or rearrangement products.

Intermolecular reactions: In the presence of other reagents, the nitrene can undergo addition reactions to double bonds, insertion into C-H or O-H bonds, or abstraction of hydrogen atoms.

Dimerization: Two nitrene intermediates can react with each other to form an azo compound.

The specific products formed depend on the reaction conditions, such as the solvent and the presence of trapping agents.

Photochemical Transformations

In addition to thermal decomposition, 2-azido-1H-imidazole is susceptible to photochemical transformations upon irradiation with ultraviolet (UV) light. Similar to thermolysis, the primary photochemical event is the cleavage of the C-N bond of the azide group and the liberation of molecular nitrogen.

R-N₃ + hν → [R-N₃]* → R-N + N₂

The quantum yield of this process, which is the number of molecules decomposed per photon absorbed, is often high for organic azides, indicating an efficient photochemical reaction.

| Parameter | Description | Typical Value for Aromatic Azides |

|---|---|---|

| Absorption Maximum (λmax) | Wavelength of maximum UV absorbance for the azide. | 250 - 300 nm |

| Quantum Yield (Φ) | Efficiency of the photochemical decomposition. | 0.5 - 1.0 |

As with thermal decomposition, the key intermediate generated upon photolysis of 2-azido-1H-imidazole is the 2-imidazolylnitrene. The photochemical generation of nitrenes offers the advantage of proceeding at lower temperatures compared to thermolysis, which can be beneficial for studying the reactivity of these transient species and for trapping them with sensitive substrates. The reactivity of the photochemically generated nitrene is similar to that of the thermally generated species, and it can participate in a variety of intramolecular and intermolecular reactions. The use of matrix isolation techniques at cryogenic temperatures has allowed for the direct spectroscopic observation and characterization of such nitrene intermediates.

Beyond the direct photochemistry of the azide group, the imidazole core itself can participate in photosensitized reactions. In the presence of a photosensitizer and light, the imidazole ring can undergo oxidation reactions. tsijournals.com Photosensitizers, such as methylene (B1212753) blue or rose bengal, absorb light and transfer the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov

Singlet oxygen can then react with the electron-rich imidazole ring in a [4+2] cycloaddition reaction (Diels-Alder type) or an ene-type reaction, leading to the formation of endoperoxides. nih.gov These intermediates are often unstable and can undergo further transformations to yield various oxidized products, including ring-opened derivatives. The rate and products of the photosensitized oxidation are dependent on the specific sensitizer (B1316253) used, the solvent, and the pH of the medium. This reactivity is a general feature of the imidazole nucleus and can occur in parallel with or subsequent to the reactions of the 2-azido group if the conditions are appropriate.

Cycloaddition Reactions

The 2-azido-1H-imidazole molecule features an azide functional group, which is a classic 1,3-dipole. This structural characteristic makes it an ideal participant in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for synthesizing five-membered heterocyclic rings. wikipedia.org

The most prominent reaction of 2-azido-1H-imidazole is its cycloaddition with π-systems, particularly alkynes. This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry"—a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The reaction between an azide and an alkyne produces a stable, aromatic 1,2,3-triazole ring. youtube.com

When 2-azido-1H-imidazole reacts with a terminal alkyne, it forms an imidazole-substituted 1,2,3-triazole. The thermal, uncatalyzed version of this reaction typically requires elevated temperatures and often results in a mixture of two constitutional isomers: the 1,4-disubstituted and 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov

However, the development of catalyzed versions of this reaction has provided exceptional control over the outcome. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential example of a click reaction. nih.govinterchim.fr It proceeds under mild, often aqueous conditions at room temperature and, crucially, yields the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively. organic-chemistry.orgnih.gov This high level of regioselectivity and reliability has made the CuAAC an invaluable tool in medicinal chemistry, bioconjugation, and materials science. nih.govscience.gov The reaction exhibits a remarkable rate acceleration of up to 10⁷ compared to the uncatalyzed thermal process. organic-chemistry.org

| Reaction Type | Catalyst | Conditions | Primary Product | Key Features |

| Huisgen Cycloaddition | None | Elevated Temperature | Mixture of 1,4- and 1,5-isomers | Low regioselectivity |

| CuAAC (Click Chemistry) | Copper(I) source | Room Temp, aq. solvents | 1,4-disubstituted isomer | High yield, high regioselectivity, mild conditions organic-chemistry.orgnih.gov |

| RuAAC | Ruthenium complexes | Varies | 1,5-disubstituted isomer | Complementary regioselectivity to CuAAC nih.gov |

The mechanism of the CuAAC is distinct from the concerted pericyclic pathway of the uncatalyzed thermal reaction. nih.gov It is a stepwise process involving copper intermediates that guide the reactants to a single, highly favored outcome. researchgate.net

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide : In the first step, the terminal alkyne reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne. ijrpc.com The presence of ligands can facilitate the solubility and stability of the copper catalyst. beilstein-journals.org

Coordination and Cyclization : The azide (2-azido-1H-imidazole) then coordinates to the copper acetylide. researchgate.net This is followed by a cyclization step that forms a six-membered copper(III) metallacycle intermediate. ijrpc.com The formation of this azide/copper(I) acetylide complex in the early stages is often the rate-determining step of the reaction. researchgate.net

Ring Contraction and Protonolysis : The metallacycle is unstable and undergoes ring contraction to a triazolyl-copper derivative. ijrpc.com In the final step, protonolysis of the carbon-copper bond cleaves the product from the catalyst, yielding the final 1,4-disubstituted 1,2,3-triazole and regenerating the active copper(I) catalyst for the next cycle. ijrpc.comyoutube.com Computational studies suggest that dinuclear copper acetylide complexes may also be involved, where two copper atoms participate in the catalytic cycle. researchgate.net

If the 2-azido-1H-imidazole scaffold is modified to contain an alkyne functionality connected by a suitable linker, an intramolecular click reaction can occur. nih.gov This process involves the azide and alkyne groups within the same molecule reacting to form a fused-ring system. Such reactions are powerful methods for constructing complex polycyclic heterocyclic architectures that incorporate both imidazole and triazole rings. eurekaselect.comurv.cat The specific structure of the resulting fused system depends on the length and nature of the tether connecting the two reactive groups.

1,3-Dipolar Cycloadditions (e.g., Click Chemistry)

Ring Transformation Reactions of the Imidazole Moiety

While the azide group is the primary site for cycloadditions, the imidazole ring itself can participate in reactions that alter its structure. Ring transformation reactions of nitrogen heterocycles often proceed via an addition of a nucleophile, followed by ring-opening and subsequent ring-closure, a mechanism sometimes referred to as the SN(ANRORC) mechanism. clockss.org

For 2-azido-1H-imidazole, the presence of the electron-withdrawing azide group at the C2 position makes this carbon atom highly electrophilic and susceptible to attack by strong nucleophiles. A hypothetical ring transformation could be initiated by the addition of a nucleophile (e.g., an amidine or guanidine) to the C2 position of the imidazole ring. This could lead to the cleavage of one of the ring's C-N bonds, forming a ring-opened intermediate. This flexible intermediate could then undergo recyclization in a different manner, potentially expelling a fragment of the original ring and forming a new heterocyclic system. clockss.org For instance, reactions of related N-heterocycles with nucleophiles like guanidine (B92328) have been shown to transform pyrimidine (B1678525) rings into other pyrimidines or pyridines. clockss.org

Electrophilic and Nucleophilic Reactivity at the Azide Group and Imidazole Ring

The reactivity of 2-azido-1H-imidazole is dictated by the electronic properties of both the azide group and the imidazole ring. These functional groups provide sites for both nucleophilic and electrophilic attack.

Azide Group Reactivity :

As a 1,3-Dipole : As detailed above, this is the azide's most significant reactivity mode, making it a key component for cycloadditions. wikipedia.org

As a Nucleophile : The terminal nitrogen atom of the azide group has a lone pair of electrons and can act as a nucleophile. libretexts.org However, it is generally a weak nucleophile.

Reaction with Electrophiles : The azide can react with strong electrophiles.

Reaction with Nucleophiles/Reducing Agents : The azide group can be reduced. A classic example is the Staudinger reaction, where an azide reacts with a phosphine (B1218219) (a strong nucleophile) to form an aza-ylide intermediate, which can then be hydrolyzed to a primary amine and a phosphine oxide. beilstein-journals.org

Imidazole Ring Reactivity :

As a Nucleophile : The imidazole ring contains two nitrogen atoms. The non-protonated, pyridine-like nitrogen has a lone pair of electrons in an sp² orbital, making it a nucleophilic and basic site. researchgate.net It can be protonated or alkylated by electrophiles. While imidazole is basic, its nucleophilicity is considered moderate, lower than other amines of comparable basicity, which is attributed to higher reorganization energies during the reaction. researchgate.net

As an Electrophile : The presence of the strongly electron-withdrawing 2-azido group significantly reduces the electron density of the imidazole ring. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution. Concurrently, it enhances the electrophilic character of the ring's carbon atoms, particularly the C2 position directly attached to the azide. This C2 carbon becomes a prime target for attack by strong nucleophiles, which can lead to substitution of the azide group or initiate ring-transformation cascades. clockss.org

| Site on Molecule | Character | Potential Reactions | Notes |

| Terminal Nitrogen (Azide) | Nucleophilic | 1,3-Dipolar Cycloaddition, Staudinger Reaction wikipedia.orgbeilstein-journals.org | The primary mode of reactivity for the azide group. |

| Central Nitrogen (Azide) | Electrophilic | Limited direct reactivity. | |

| Pyridine-like Nitrogen (Ring) | Nucleophilic, Basic | Protonation, Alkylation, Acylation | Typical reactivity for an sp² nitrogen in a heterocycle. researchgate.net |

| C2 Carbon (Ring) | Electrophilic | Nucleophilic aromatic substitution, Ring-opening clockss.org | Highly activated by the attached electron-withdrawing azide group. |

| C4/C5 Carbons (Ring) | Weakly Electrophilic | Electrophilic substitution (deactivated) | Reactivity towards electrophiles is significantly reduced. |

Isomerism and Tautomeric Equilibria of 1h Imidazole, 2 Azido

Azide-Tetrazole Tautomerism (Ring-Chain Isomerization)

1H-Imidazole, 2-azido- exists in a dynamic equilibrium with its fused-ring isomer, a tetrazole. This phenomenon, known as azide-tetrazole tautomerism or ring-chain isomerization, involves the reversible 1,5-dipolar cyclization of the azido (B1232118) group onto the adjacent nitrogen of the imidazole (B134444) ring to form a tetrazolo[1,5-a]imidazole system. The two conformations of 2-azido-1H-imidazole are in equilibrium with 4H-imidazo[1,5-a]tetrazole researchgate.net. This equilibrium is not static and is influenced by a variety of internal and external factors.

Influence of Electronic and Steric Effects of Substituents

The electronic nature of substituents on the heterocyclic ring plays a crucial role in determining the position of the azide-tetrazole equilibrium. A general principle observed across various heterocyclic azide (B81097) systems is that electron-withdrawing groups and electron-donating groups have opposing effects on the stability of the tautomers nih.govacs.orgnih.gov.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO2) or cyano (–CN) groups tend to stabilize the open-chain azide isomer. Theoretical studies on analogous systems like tetrazolo[1,5-a]pyridines have shown that an NO2 group can stabilize the azide form by as much as 7.0 kcal mol⁻¹ compared to the tetrazole nih.gov. In substituted azidothiazole systems, EWGs also shift the equilibrium to the azide side nih.gov.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (–NH2) or hydroxyl (–OH) groups tend to stabilize the fused tetrazole ring. This is attributed to the increased electron density on the ring, which facilitates the cyclization process nih.govnih.gov.

Studies on azido triazoles have further shown that the presence of substituents like –NH2 or –NO2 can prevent the isomerization process compared to an unsubstituted molecule, indicating that substitution of any kind can raise the energy barrier for interconversion rsc.org.

Role of Solvent Polarity on Equilibrium Position

Solvent polarity is a key external factor that significantly shifts the azide-tetrazole equilibrium. The fused tetrazole isomer is generally more polar than the corresponding azide form. Consequently, polar solvents preferentially solvate and stabilize the tetrazole tautomer, shifting the equilibrium in its favor. In contrast, non-polar solvents favor the less polar azide isomer nih.govresearchgate.net.

This effect has been quantified in several heterocyclic systems. For instance, in a study of furo[2,3-e][1,5-c]pyrimidines, an increase in solvent polarity from carbon tetrachloride (CCl₄) to dimethyl sulfoxide (DMSO-d₆) caused the amount of the tetrazole form in the equilibrium mixture to increase dramatically from approximately 6% to 93% nih.gov. This demonstrates a strong correlation between the solvent's dielectric constant and the equilibrium position.

Table 1: Influence of Solvent Polarity on Azide-Tetrazole Equilibrium in a Furo[2,3-e][1,5-c]pyrimidine System This table illustrates a general trend applicable to heterocyclic azides like 1H-Imidazole, 2-azido-.

| Solvent | Dielectric Constant (ε) | Approx. % Tetrazole Form | Approx. % Azide Form |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 2.3 | 6% | 94% |

| Chloroform (CDCl₃) | 4.8 | - | - |

| Acetone-d₆ | 20.7 | - | - |

| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | 93% | 7% |

Kinetic and Thermodynamic Aspects of Isomerization Pathways

From a thermodynamic standpoint, the formation of the fused tetrazole ring is often favored because it results in a molecule with an additional aromatic ring, which can lead to a more stable system rsc.org. Theoretical simulations of the isomerization process for similar molecules have been used to map the potential energy hypersurface, identifying the transition states and confirming that the cyclization proceeds via a planar pathway where the heavy atoms remain in the same plane sciencemadness.org.

Kinetically, the azide-tetrazole isomerization is a relatively facile process. Comparative studies on azido triazoles have shown that the energy barrier for azide-tetrazole (AZ/TZ) isomerization is much lower than that for the 1H/2H tautomerization of the azole ring itself rsc.org. This suggests that the ring-chain equilibrium is established more readily than the proton migration between the ring nitrogens.

Effect of Transition Metal Catalysts on Tautomeric Equilibria (e.g., CuCl)

Transition metal catalysts, particularly those used in "click chemistry," can influence the azide-tetrazole equilibrium. Theoretical studies have been performed to understand the effect of copper(I) chloride (CuCl) on the azide/tetrazole isomerism of 2-azido-1H-imidazole researchgate.netresearchgate.net. Such catalysts can interact with the azido group, potentially lowering the energy of the transition state for either the cyclization or the ring-opening reaction, thereby altering the kinetics and the position of the equilibrium.

The practical implication of this interaction is seen in Cu-catalyzed click reactions (copper-catalyzed azide-alkyne cycloaddition or CuAAC). Fused tetrazoles, which exist in equilibrium with their azide forms, can serve as effective azide surrogates in these reactions nih.gov. The consumption of the azide tautomer by the alkyne in the presence of the copper catalyst pulls the equilibrium from the tetrazole form towards the azide form, eventually leading to the complete consumption of both isomers nih.gov.

1H/2H Tautomerization of the Imidazole Ring System

Independent of the azide-tetrazole equilibrium, the imidazole ring of 1H-Imidazole, 2-azido- can undergo annular tautomerism. This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole ring. For an unsubstituted imidazole, the 1H- and 3H- tautomers are chemically equivalent. However, in a substituted imidazole like the title compound, this migration results in distinct 1H- and 2H- (or N1-H and N3-H) tautomers with different chemical properties researchgate.netnih.gov.

Energetic Landscape of Tautomeric Forms

The relative stability of the different tautomers is dictated by factors such as aromaticity and electronic stabilization.

1H- and 3H-Tautomers: These forms are generally aromatic and possess a sextet of π-electrons, which confers significant stability researchgate.net. For the azide isomer of related azole systems, the 1H-tautomer is typically more stable than the 2H-form due to higher aromaticity rsc.orgresearchgate.net.

2H-Tautomer: The 2H-imidazole tautomer is considered non-aromatic because the sp³-hybridized carbon atom at position 2 interrupts the cyclic π-conjugation researchgate.net. As a result, this form is generally higher in energy and less stable than its aromatic 1H counterpart.

Therefore, the energetic landscape for the 2-azidoimidazole system favors the aromatic 1H-tautomer over the non-aromatic 2H-tautomer. The energy difference between these forms constitutes the barrier for the proton transfer.

Impact on Aromaticity and Stability

The aromaticity of the imidazole ring is a key determinant of its stability. Aromatic character is often quantified using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values. A more negative NICS value generally indicates a higher degree of aromaticity and, consequently, greater stability.

The stability of the different tautomers can be influenced by substituent effects. Electron-withdrawing groups tend to favor the azido isomer, while electron-donating groups can shift the equilibrium towards the tetrazole form. This is because electron-withdrawing groups can stabilize the partial negative charge on the nitrogen atom of the azide group.

To provide a clearer picture of the impact on aromaticity, the following interactive data table summarizes hypothetical NICS(1) values for the imidazole ring in different tautomeric and conformational states of 2-azido-1H-imidazole. NICS(1) values, calculated 1 Å above the ring plane, are often considered a good measure of π-aromaticity.

Interactive Data Table: Aromaticity Analysis of 2-azido-1H-imidazole Tautomers

| Tautomer/Conformer | Ring System | Hypothetical NICS(1) (ppm) | Aromaticity Assessment | Relative Stability |

| 2-azido-1H-imidazole (E-isomer) | Imidazole | -10.5 | Aromatic | Less Stable |

| 2-azido-1H-imidazole (Z-isomer) | Imidazole | -10.2 | Aromatic | Less Stable |

| Tetrazolo[1,5-a]imidazole | Imidazole | -9.8 | Aromatic | More Stable |

| Tetrazolo[1,5-a]imidazole | Tetrazole | -8.5 | Aromatic | More Stable |

Note: These values are illustrative and based on general principles of aromaticity in azole systems. Actual values would require specific computational results for 2-azido-1H-imidazole.

Conformational Analysis of Azide Group (E/Z Isomerism)

The azide group in 2-azido-1H-imidazole is not static; it can rotate around the C-N bond, leading to the existence of E and Z isomers. This E/Z isomerism refers to the spatial arrangement of the azide group relative to the imidazole ring. Theoretical calculations are essential to determine the energy profile of this rotation and the relative stabilities of the E and Z conformers.

The two conformations, E and Z, of 2-azido-1H-imidazole are in equilibrium with the fused tetrazole form. researchgate.net The energy barrier for the interconversion between the E and Z isomers is a critical parameter in understanding the conformational dynamics. This rotational barrier is influenced by steric and electronic factors.

The following interactive data table presents hypothetical energetic data for the E/Z isomerism of the azide group in 2-azido-1H-imidazole, illustrating the concepts of relative energy and the rotational energy barrier.

Interactive Data Table: Conformational Analysis of the Azide Group in 2-azido-1H-imidazole

| Conformer | Relative Energy (kcal/mol) | Rotational Energy Barrier (kcal/mol) | Population at 298 K (%) |

| E-isomer | 0.2 | 5.8 | 45 |

| Z-isomer | 0.0 | 6.0 | 55 |

Note: These values are hypothetical and serve to illustrate the energetic parameters involved in the conformational analysis. Precise values would necessitate specific computational modeling of 2-azido-1H-imidazole.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Theoretical studies on 2-azido-1H-imidazole have indicated a potential for tautomerism, where the molecule can exist in equilibrium with a tetrazole form. This phenomenon would have a significant impact on the observed NMR spectra. However, specific experimental NMR data for the parent compound remains elusive in the current body of scientific literature.

Similarly, experimental ¹³C NMR spectral data for 1H-Imidazole, 2-azido- is not extensively documented. The chemical shifts of the carbon atoms in the imidazole (B134444) ring would provide critical information about the electron distribution and the influence of the azido (B1232118) substituent on the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule. For 1H-Imidazole, 2-azido-, the most prominent feature in its IR spectrum would be the characteristic vibrations of the azide (B81097) moiety.

The azide group (-N₃) typically exhibits a strong, sharp absorption band corresponding to its asymmetric stretching vibration, usually found in the region of 2100-2160 cm⁻¹. A weaker symmetric stretching band may also be observed at lower frequencies. While a reference to an FTIR spectrum of 1H-Imidazole, 2-azido- exists, the specific peak frequencies and intensities are not provided in available databases. For a related compound, Ethyl 2-azido-1H-imidazole-1-carboxylate , the azide stretch is noted to be in the 2100–2150 cm⁻¹ range. This suggests that 1H-Imidazole, 2-azido- would likely display a strong absorption in a similar region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Azide (-N₃) | Symmetric Stretch | ~1250 |

| N-H Stretch | Stretch | 3200 - 3500 |

| C=N Stretch | Stretch | 1610 - 1680 |

| C-H Stretch (Aromatic) | Stretch | 3000 - 3100 |

This table represents expected ranges based on typical functional group frequencies and data from related compounds.

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Crystal Packing

X-ray diffraction analysis of single crystals provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for the parent compound, 1H-Imidazole, 2-azido-.

Elemental Analysis and X-ray Photoelectron Spectroscopy (XPS)

Elemental analysis provides the fundamental composition of a compound. For 1H-Imidazole, 2-azido-, with the molecular formula C₃H₃N₅, the theoretical elemental composition can be calculated. nih.gov

Table 4: Theoretical Elemental Composition of 1H-Imidazole, 2-azido-

| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 36.033 | 33.05 |

| Hydrogen (H) | 1.008 | 3.024 | 2.77 |

| Nitrogen (N) | 14.007 | 70.035 | 64.22 |

Calculated based on molecular formula C₃H₃N₅ nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the chemical states of elements. cea.fr While specific XPS data for 1H-Imidazole, 2-azido- is not available, analysis of other organic azides, such as perfluorophenylazide (PFPA), provides a model for the expected nitrogen (N1s) spectrum. nih.gov In such compounds, the azido group typically produces two distinct peaks in the N1s high-resolution spectrum with an area ratio of 2:1. nih.govresearchgate.net This is due to the different chemical environments of the nitrogen atoms within the N₃ group. The central nitrogen atom is electronically distinct from the two terminal nitrogen atoms, which are equivalent due to resonance. nih.gov A third peak would be expected from the nitrogen atoms within the imidazole ring itself.

Microscopy Techniques for Morphological Characterization (e.g., AFM, TEM for N-dots)

Information regarding the morphological characterization of 1H-Imidazole, 2-azido- using microscopy techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM), particularly concerning the formation of N-dots, is not available in the reviewed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of 2-azido-1H-imidazole.

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For an imidazole (B134444) derivative, the nitrogen atoms of the ring are typically electron-rich sites.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. For energetic materials, this gap is an important indicator of sensitivity and stability.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy often means greater reactivity towards electrophiles. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy often means greater reactivity towards nucleophiles. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. A larger gap implies greater stability. |

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the following relationships, based on Koopman's theorem where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2

This descriptor measures the tendency of electrons to escape from a system.

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2

Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : ω = μ² / (2η)

This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic power.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. More negative values indicate higher stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. A larger value indicates greater stability and lower reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic character. Higher values indicate a stronger electrophile. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. A higher value indicates greater reactivity. |

DFT calculations are crucial for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. For an energetic compound like 2-azido-1H-imidazole, a key reaction pathway of interest is its thermal decomposition. The azido (B1232118) group is known to be thermally sensitive, often eliminating a molecule of dinitrogen (N₂).

Computational modeling can identify the transition state structure for this N₂ extrusion, and the associated activation energy barrier can be calculated. A lower activation barrier suggests a less stable compound that decomposes more readily. This information is vital for assessing the safety and stability of energetic materials.

Ab Initio Molecular Orbital Theory for Thermochemical Properties

Ab initio (from first principles) molecular orbital theory provides a highly accurate method for determining the thermochemical properties of molecules, such as their heats of formation. These methods, like the Gaussian-n (G3, G4) theories, are computationally intensive but yield results that are often in close agreement with experimental values.

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity that indicates the energy content of a compound. For nitrogen-rich energetic materials, a high positive heat of formation is desirable as it contributes to a greater energy release upon decomposition.

While a specific ab initio calculation for 1H-Imidazole, 2-azido- is not found in the surveyed literature, the methodology has been applied to closely related compounds. For example, the gas-phase heat of formation for 2-azido-4-nitroimidazole was calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This approach minimizes errors in the calculation by benefiting from the cancellation of systematic errors. The calculated total energies of all species in the isodesmic reaction are used to determine the enthalpy of the reaction, from which the heat of formation of the target molecule can be derived. Such calculations provide essential data for performance prediction in the field of energetic materials.

Quantum-Chemical Assessment of Aromaticity (e.g., NICS Values)

For the parent 1H-imidazole, computational studies have established its aromatic nature. The introduction of a substituent, such as the azido group at the 2-position, is expected to modulate the electronic distribution within the imidazole ring and, consequently, its aromaticity. The nature of the substituent plays a crucial role; both electron-donating and electron-withdrawing groups can influence the π-electron delocalization. The aromaticity of azoles, including imidazoles, has been found to be sensitive to N-substitutions nih.gov. While the azido group is at a carbon atom in 2-azido-1H-imidazole, its electronic influence would still be significant.

Other indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths, also provide a reliable measure of aromaticity and have been used to confirm the aromatic character of imidazole and its derivatives purkh.com. In comparative studies of imidazole and pyrazole, it has been noted that while both are highly aromatic, the imidazole structure tends to be more stable purkh.com. The slight difference in aromaticity between these isomers is attributed to the arrangement of the nitrogen atoms within the ring purkh.com.

A comprehensive quantum-chemical assessment of 2-azido-1H-imidazole would involve calculating NICS values at the ring center (NICS(0)) and at points above and below the plane of the ring (e.g., NICS(1)). These calculations would provide a quantitative measure of its aromatic character and allow for comparison with the parent imidazole and other substituted derivatives.

| Compound | Aromaticity Assessment Method | General Finding |

| 1H-Imidazole | HOMA, NICS (general) | Considered a highly aromatic compound purkh.com. |

| Substituted Imidazoles | NICS, HOMA | Aromaticity is influenced by the nature and position of substituents nih.gov. |

Molecular Dynamics Simulations for Conformational Sampling

The process of conformational sampling through MD simulations involves calculating the trajectory of atoms over time by solving Newton's equations of motion. This allows for the exploration of different energy minima on the potential energy surface, corresponding to various stable conformations. For flexible molecules, enhanced sampling techniques may be employed to overcome energy barriers and more thoroughly explore the conformational space.

While specific MD simulation studies focused solely on the conformational sampling of 2-azido-1H-imidazole are not detailed in the provided search results, the methodology has been extensively applied to other imidazole derivatives and azido-containing aromatic compounds. For instance, MD simulations have been used to investigate the stability and conformational changes of imidazole derivatives when interacting with biological targets nih.gov. These studies often analyze metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis to characterize the dynamic behavior of the molecule nih.gov.

In the context of 2-azido-1H-imidazole, a key aspect to investigate via MD simulations would be the rotational barrier around the C2-N(azido) bond. This would reveal the energetically preferred dihedral angle and the extent of conformational freedom of the azido substituent. The planarity of the molecule, with the azido group being coplanar with the imidazole ring, would also be a central point of investigation, as has been done for other aromatic azides nih.gov. Such studies are crucial for understanding how the molecule might interact with its environment, for example, in a biological system or in the solid state.

| Simulation Technique | Purpose | Key Parameters to Analyze |

| Molecular Dynamics (MD) | Conformational sampling, studying dynamic behavior. | RMSD, RMSF, dihedral angle distributions, hydrogen bonding patterns nih.gov. |

| Enhanced Sampling MD | More exhaustive exploration of conformational space. | Free energy landscapes, transition pathways. |

Advanced Research Applications and Derivatization Strategies

Precursors for Novel Carbon and Nitrogen-Doped Materials

The high nitrogen content of 2-azidoimidazole makes it an exceptional precursor for the synthesis of nitrogen-doped carbon nanomaterials. These materials, particularly nitrogen-rich carbon quantum dots (N-dots), are of significant interest due to their enhanced fluorescence, biocompatibility, and unique physicochemical properties. bohrium.comrsc.org

A highly efficient photochemical method has been developed for synthesizing nitrogen-rich carbon quantum dots (N-dots) using 2-azidoimidazole as the primary starting material. rsc.org This bottom-up approach offers a high degree of control and can achieve production yields of up to 92.7%. rsc.org The synthesis is typically conducted by dissolving 2-azidoimidazole in a solvent like methanol (B129727) and exposing the solution to ultraviolet (UV) light. rsc.org

Alternative methods for producing N-dots from various organic precursors include hydrothermal or solvothermal treatments and microwave-assisted pyrolysis. rsc.orgresearchgate.netmdpi.com In a typical hydrothermal synthesis, the carbon and nitrogen sources are heated in an aqueous solution within a sealed Teflon-lined autoclave at temperatures ranging from 100 to 200°C. youtube.commatec-conferences.org The resulting N-dots are characterized by their small particle size, often in the range of 2–10 nm, and their crystalline graphitic structures. researchgate.net The properties of the synthesized N-dots are summarized in the table below.

| Property | Description | Source(s) |

| Precursor | 1H-Imidazole, 2-azido- | rsc.org |

| Synthesis Method | Photochemical | rsc.org |

| Yield | Up to 92.7% | rsc.org |

| Particle Size | 2-10 nm | researchgate.net |

| Quantum Yield | High (e.g., 40.3% from other precursors) | rsc.org |

| Key Features | High nitrogen content, strong fluorescence, good water solubility, low cytotoxicity. | rsc.orgrsc.org |

This table presents typical properties of N-dots; specific values can vary based on synthesis conditions.

The formation of N-dots from 2-azidoimidazole precursors under photochemical conditions proceeds through a distinct mechanism involving the decomposition of the azide (B81097) group. rsc.org The process is generally understood to involve polymerization, aromatization, nucleation, and growth. rsc.org

Upon UV irradiation, the azide group (-N₃) on the 2-azidoimidazole molecule undergoes photolysis, releasing nitrogen gas (N₂). rsc.org This decomposition generates a highly reactive nitrene intermediate. The reactive intermediates then polymerize and undergo carbonization, leading to the nucleation and subsequent growth of carbonaceous nanoparticles. rsc.orgrsc.org The imidazole (B134444) rings serve as the fundamental carbon and nitrogen source, ensuring the resulting quantum dots are heavily doped with nitrogen. rsc.org This process of partial breakdown and reassembly of precursor molecules is characteristic of bottom-up synthesis methods for carbon dots. youtube.com Spectroscopic monitoring, such as in-situ infrared (IR) spectroscopy, can track the disappearance of the azide vibrational signatures and the evolution of the N-dot structure during the reaction. rsc.org

Ligands in Coordination Chemistry

The imidazole nucleus is a fundamental building block in coordination chemistry, featuring two nitrogen donor atoms that can bind to metal ions. rsc.orgwikipedia.org Derivatives of imidazole are widely used to construct ligands for transition metal complexes, which have applications in catalysis, materials science, and as models for metalloenzymes. rsc.orgjocpr.comfau.de

The 2-azidoimidazole molecule is an ideal platform for designing specialized ligands due to the versatility of the azide group. While the imidazole ring itself provides a primary coordination site, the azide moiety can be readily transformed into other functional groups or used directly in bioorthogonal reactions to create more complex ligand architectures. rsc.org

A primary strategy for derivatization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govinterchim.fr This reaction allows for the efficient and specific coupling of the azide group in 2-azidoimidazole with a terminal alkyne. nih.gov By choosing an alkyne with additional donor atoms (e.g., pyridyl, carboxylate, or other imidazole groups), polydentate ligands can be synthesized with high modularity and yield. nih.gov This reaction forms a stable 1,2,3-triazole ring, which can itself act as an additional coordination site. nih.gov

Synthetic Strategies for Ligand Derivatization from 2-Azidoimidazole:

| Reaction Type | Reagent | Resulting Functionality | Potential Ligand Type | Source(s) |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne (e.g., ethynylpyridine) | 1,2,3-Triazole | Bidentate, Tridentate | nih.govinterchim.frsigmaaldrich.com |

| Staudinger Reaction | Phosphine (B1218219) (e.g., PPh₃) followed by hydrolysis | Amine (-NH₂) | Can be further functionalized to Schiff bases | maynoothuniversity.ie |

| Reduction | Reducing agents (e.g., H₂/Pd) | Amine (-NH₂) | Primary amine for Schiff base condensation | maynoothuniversity.ie |

Imidazole and its derivatives are excellent ligands for a wide range of transition metals, including Cr(III), Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comjocpr.comazjournalbar.comqu.edu.iq The imine nitrogen of the imidazole ring acts as a pure sigma-donor, readily coordinating to metal centers to form stable complexes. wikipedia.org Ligands derived from 2-azidoimidazole are expected to exhibit similar coordination behavior, binding to metal ions through the imidazole nitrogen.

The geometry of the resulting metal complex is influenced by the metal ion and the stoichiometry of the ligands. For instance, octahedral geometries are common for complexes such as [Co(imidazole)₆]²⁺ and [Cr(imidazole)₄(H₂O)₂]³⁺, while tetrahedral and square planar complexes are also frequently observed. wikipedia.orgazjournalbar.com When polydentate ligands synthesized from 2-azidoimidazole are used, they can form chelate rings with the metal center, enhancing the stability of the complex. fau.demaynoothuniversity.ie The resulting complexes can be characterized using techniques such as UV-Vis and FTIR spectroscopy, single-crystal X-ray diffraction, and cyclic voltammetry to determine their electronic structure, geometry, and redox properties. azjournalbar.com

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs where tetrahedral metal ions (typically Zn²⁺ or Co²⁺) are bridged by imidazolate linkers, forming porous, crystalline structures with zeolite-like topologies. nih.gov The properties of ZIFs, such as pore size, stability, and surface chemistry, can be precisely tuned by modifying the functional groups on the imidazolate linker. rsc.orgnih.gov

The 2-azidoimidazole scaffold is a highly promising candidate for constructing functional ZIFs and MOFs. rsc.org It can be used in two primary ways:

Direct Synthesis : A derivative of 2-azidoimidazole, where the azide is retained, can be used as the organic linker in a direct solvothermal synthesis with a metal salt (e.g., zinc nitrate). This approach incorporates the azide functionality directly into the pores of the resulting ZIF. The presence of functional groups on the linker is a key strategy for tuning the properties of the final material. rsc.orgrsc.org

Post-Synthetic Modification (PSM) : A ZIF constructed from an azide-containing imidazolate linker can be subsequently modified. sciengine.comrsc.orgrsc.org The accessible azide groups within the framework's pores can undergo "click" reactions with various alkynes, allowing for the covalent attachment of new functional groups without altering the underlying framework. sciengine.comsemanticscholar.org This method provides a powerful tool for creating highly tailored porous materials for specific applications in gas separation, catalysis, and sensing. rsc.orgrsc.org The use of mixed-linker systems, where an azido-functionalized imidazolate is combined with other linkers, offers further flexibility in designing ZIFs with desired properties. nih.govresearchgate.netescholarship.orgresearchgate.netnsf.gov

Building Blocks in Complex Organic Synthesis

The unique combination of the imidazole core and the azide functional group makes 2-azido-1H-imidazole a valuable precursor in multi-step organic synthesis. nih.govlifechemicals.comrsc.org The imidazole moiety is a privileged structure found in numerous biologically active compounds and pharmaceuticals, while the azido (B1232118) group offers a gateway to a wide array of chemical transformations. nih.govnih.gov

The azido group in 2-azido-1H-imidazole is a key functional handle for constructing more elaborate heterocyclic frameworks. One of the most prominent reactions involving azides is the Huisgen 1,3-dipolar cycloaddition, which allows for the synthesis of five-membered heterocycles like 1,2,3-triazoles. nih.gov This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to link the imidazole core to other molecular fragments via a stable triazole bridge. organic-chemistry.org

Furthermore, the transformation of azides can lead to the formation of other nitrogen-containing ring systems. For instance, acid-mediated denitrogenative transformations of triazoles, which can be formed from azide precursors, have been developed as an efficient method to access novel 2-substituted 1H-imidazole derivatives. mdpi.com This demonstrates a pathway where an azide facilitates the construction of a triazole ring, which subsequently rearranges to yield a different functionalized imidazole. Such strategies are instrumental in building libraries of complex heterocyclic compounds for screening in drug discovery and materials science. Research into azido-functionalized triazoles has also shown their utility in creating fused nitrogen-rich heterocycles with high thermal stability. nih.gov

The azido group is prized for its bioorthogonality; it is stable in biological environments and does not typically react with endogenous functional groups. nih.gov This property makes it an ideal chemical reporter for "click chemistry," a class of rapid, specific, and high-yield reactions used to label biomolecules in living systems. nih.govmdpi.com The 2-azido moiety of 1H-imidazole, 2-azido- positions the compound as a precursor for creating specialized molecular probes.

Two primary forms of azide-based click chemistry are widely used:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction efficiently and specifically joins an azide with a terminal alkyne to form a 1,4-disubstituted triazole. nih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) to react with an azide. sigmaaldrich.com The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells. nih.gov

In a typical labeling strategy, a molecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically or synthetically incorporates an alkyne- or azide-bearing unnatural monomer. nih.govnih.gov Subsequently, a probe molecule containing the complementary reactive partner and a reporter tag (such as a fluorophore or affinity label) is introduced. The click reaction covalently links the probe to the target, allowing for visualization or isolation. By functionalizing an alkyne with a reporter group, it can be "clicked" onto the 2-azido-1H-imidazole scaffold, thereby creating a custom probe for various research applications. researchgate.net

Exploration in Energetic Materials Research

Nitrogen-rich heterocyclic compounds are a major focus in the development of advanced energetic materials. The inclusion of explosophoric groups, such as the azido (-N₃) group, into these rings can significantly increase the energy content of the molecule. researchgate.net The high nitrogen content often leads to decomposition products that are predominantly environmentally benign dinitrogen (N₂) gas.

The energy content of a molecule is often related to its standard enthalpy (heat) of formation (ΔHf°). Compounds with high positive enthalpies of formation are thermodynamically unstable and can release a significant amount of energy upon decomposition. The azido group makes a large positive contribution to the ΔHf°. Computational studies on azido-substituted imidazole, triazole, and tetrazole ions predict that the highest positive ΔHf° values are achieved with azido-containing cations. acs.org

Experimental studies on related energetic compounds confirm these trends. For example, replacing nitrate (B79036) ester groups with azido groups in certain energetic molecules has been shown to increase the heat of formation and improve thermal stability. nih.gov Differential Scanning Calorimetry (DSC) is a common technique used to measure the thermal properties of such materials, including the onset temperature of decomposition and the heat released. While specific experimental data for 1H-Imidazole, 2-azido- is not widely published, data from analogous azido-heterocycles provide insight into its expected energetic properties.

| Compound | Decomposition Onset (Tdec, °C) | Heat of Formation (ΔHf, kJ/mol) | Key Characteristics |

|---|---|---|---|

| 5-Azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole | 252 | Not Reported | Excellent thermal stability. researchgate.net |

| Azidoethyl pyrazoles | ~216 | High positive values | Generally higher thermal stability than nitrate ester analogs. nih.gov |

| 5-Azido-1H-1,2,4-triazole | 225 | +335 (Calculated) | High heat of formation. researchgate.net |

| Potassium 4-azido-5-(dinitromethyl)-2H-1,2,3-triazole | Not Reported | Not Reported | High calculated detonation velocity (8802 m/s). nih.gov |

A key feature of azido-containing energetic materials is their ability to rapidly decompose and release large volumes of nitrogen gas. The decomposition of an azide group (-N₃) typically yields one and a half equivalents of stable dinitrogen (N₂) gas. This property makes them candidates for use in gas-generating applications, such as automotive airbag inflators and fire suppression systems, although modern systems are trending toward azide-free formulations. researchgate.netgoogle.com

The potential of imidazole derivatives in this area has been noted in the literature. Specifically, 2-azido-1H-imidazole-4,5-dicarbonitrile, a closely related derivative of the title compound, was identified in a study of imidazoles as potential gas generators. nih.govosti.gov The thermal decomposition process releases the stored chemical energy and converts the solid material into hot gas, primarily N₂, creating rapid pressure. This gas generation potential, combined with the energetic properties imparted by the azido group, underscores the interest in 2-azido-1H-imidazole and related structures in the field of energetic materials. sciencemadness.org

Q & A

Q. What are the key considerations for synthesizing 2-azido-1H-imidazole derivatives with high purity?

To optimize synthesis, prioritize stepwise functionalization of the imidazole core. For azido group introduction, use diazotransfer reactions (e.g., NaN₃ with triflyl azide) under anhydrous conditions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity with TLC and melting point analysis. Post-synthesis, employ recrystallization in ethanol/water to isolate crystalline products, as demonstrated in analogous imidazole derivative syntheses .

Q. How can spectroscopic methods validate the structure of 2-azidoimidazole derivatives?

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm azido group integration (δ ~3.5–4.5 ppm for adjacent protons) and aromatic imidazole ring signals.

- IR Spectroscopy : Identify the characteristic N₃ stretch (~2100–2200 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

Cross-reference spectral data with analogous compounds (e.g., 2-methylimidazole in ).

Q. What precautions are critical for handling azido-functionalized imidazoles?

Azido groups are thermally unstable and explosive. Follow protocols for low-temperature storage (2–8°C) and avoid grinding or sudden shocks. Use explosion-proof equipment during synthesis. Refer to safety data sheets (SDS) for related imidazoles (e.g., 2-methylimidazole in ) for spill management and PPE requirements.

Advanced Research Questions

Q. How can computational modeling guide the design of 2-azidoimidazole derivatives with enhanced bioactivity?